molecular formula C10H18INO2 B1311319 N-Boc-4-iodopiperidine CAS No. 301673-14-3

N-Boc-4-iodopiperidine

Katalognummer B1311319
CAS-Nummer: 301673-14-3
Molekulargewicht: 311.16 g/mol
InChI-Schlüssel: YFWQFKUQVJNPKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Boc-4-iodopiperidine, also known as tert-Butyl 4-iodopiperidine-1-carboxylate, is a white crystalline solid . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular formula of N-Boc-4-iodopiperidine is C10H18INO2, and its molecular weight is 311.16 . More detailed structural information may be available in specialized chemical databases .


Chemical Reactions Analysis

N-Boc-4-iodopiperidine is used in the coupling reaction in Iron-and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines with Grignard Reagents . More specific details about its chemical reactions would require access to specialized literature or databases.


Physical And Chemical Properties Analysis

N-Boc-4-iodopiperidine has a melting point of 35-38°C and a predicted boiling point of 318.8±35.0 °C . It is slightly soluble in water and soluble in methanol . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

N-Boc-4-iodopiperidine: is utilized in proteomics research, where it serves as a building block for the synthesis of peptides and proteins. Its reactive iodine moiety allows for further functionalization, making it a versatile reagent in the study of protein structure and function .

Medicinal Chemistry

In medicinal chemistry, this compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its piperidine ring is a common motif in drugs, and the iodine substituent can be used in further cross-coupling reactions to create diverse medicinal agents .

Drug Discovery

The compound’s utility in drug discovery is significant due to its role in the synthesis of piperidine derivatives, which are present in many pharmaceuticals. It is particularly valuable in the construction of saturated cyclic amines, which are core structures in many biologically active compounds .

Chemical Synthesis

N-Boc-4-iodopiperidine: is employed in chemical synthesis for the preparation of complex organic molecules. Its Boc (tert-butoxycarbonyl) group serves as a protective group for amines, facilitating various synthetic transformations without affecting the amine functionality .

Biochemical Reagent

As a biochemical reagent, it is used in the synthesis of biochemical compounds, including inhibitors, modulators, and agonists. Its structural features enable the exploration of chemical space in biochemical assays .

Organic Electronics

In the field of organic electronics, N-Boc-4-iodopiperidine can be used to synthesize organic semiconductors. The iodine atom can undergo further reactions to attach pi-conjugated systems, which are essential for electronic properties .

Material Science

This compound finds applications in material science, particularly in the development of new materials with specific optical or mechanical properties. Its incorporation into polymers can lead to materials with enhanced characteristics .

Analytical Chemistry

In analytical chemistry, N-Boc-4-iodopiperidine is used as a standard or reference compound in various analytical techniques, such as mass spectrometry, to calibrate instruments or to study reaction mechanisms .

Safety And Hazards

N-Boc-4-iodopiperidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Eigenschaften

IUPAC Name

tert-butyl 4-iodopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWQFKUQVJNPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447440
Record name N-Boc-4-iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-iodopiperidine

CAS RN

301673-14-3
Record name N-Boc-4-iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-iodopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (246 g, 1.224 mol), imidazole (100 g, 1.469 mol, 1.2 eq.) and triphenylphosphine (385 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was cooled using an ice bath. Then a solution of iodine (373 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was added slowly over a period of 1 hour while keeping the internal temperature below 18° C. The resulting mixture was allowed to stir at room temperature for 5 hours and the mixture was diluted with ethyl acetate (2 L), brine (1 L) and water (500 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (1 L×2). The organic layers were combined, washed with 15% aqueous sodium sulfite (1 L), brine (1 L), dried and concentrated. The resulting residue was stirred with hexanes (2 L) and the solid was removed by filtration. The solid was stirred with hexanes (2 L×2) and filtered. The filtrate was concentrated to give 363 g of crude oil which was purified by column chromatography (eluting with hexanes/ethyl acetate=50:1 to 20:1) to afford 319 g of tert-butyl 4-iodopiperidine-1-carboxylate.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
385 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

86 g of iodine are added at ambient temperature to a suspension of 89 g of triphenylphosphine and 22 g of imidazole in 800 ml of acetonitrile. The reaction is exothermic. After return to ambient temperature, 45.9 g of the product obtained in Step 1 in 250 ml of acetonitrile are added in the course of 30 minutes. After 18 hours' stirring at ambient temperature, the reaction mixture is filtered and rinsed with 200 ml of acetonitrile and the resulting filtrate is concentrated in vacuo. The residue obtained is stirred in 250 ml of diethyl ether for 1 hour and the precipitate is filtered off. After concentration of the filtrate in vacuo, chromatography on silica gel (dichloromethane/ethyl acetate: 90/10) enables the expected product to be isolated.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
45.9 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of N-Boc-4-hydroxypiperidine (246 g, 1.224 mol), imidazole (100 g, 1.469 mol, 1.2 eq.) and triphenylphosphine (385 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was cooled using an ice bath. Then a solution of iodine (373 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was added slowly over a period of 1 h keeping the internal temperature below 18° C. The resulting mixture was allowed to stir at room temperature for 5 h and the mixture was diluted with ethyl acetate (2 L), brine (1 L) and water (500 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (1 L×2). The organic layers were combined, washed with 15% aqueous sodium sulfite (1 L), brine (1 L), dried and concentrated. The resulting residue was stirred with hexanes (2 L) and the solid was removed by filtration. The solid was stirred with hexanes (2 L×2) and filtered. The filtrate was concentrated to give 363 g of crude oil which was purified by column chromatography (eluting with hexanes/ethyl acetate=50:1 to 20:1) to afford 319 g tert-butyl 4-iodopiperidine-1-carboxylate Yield: 84%.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
385 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-4-iodopiperidine
Reactant of Route 2
N-Boc-4-iodopiperidine
Reactant of Route 3
Reactant of Route 3
N-Boc-4-iodopiperidine
Reactant of Route 4
N-Boc-4-iodopiperidine
Reactant of Route 5
Reactant of Route 5
N-Boc-4-iodopiperidine
Reactant of Route 6
N-Boc-4-iodopiperidine

Citations

For This Compound
13
Citations
L Gonnard, A Guérinot, J Cossy - Chemistry–A European …, 2015 - Wiley Online Library
… The N-Boc-4-iodopiperidine (1 a) was selected for the evaluation of the reactivity of a large variety of aryl magnesium bromides. We had already noticed that the electronic nature of the …
GA Molander, SR Wisniewski, KM Traister - Organic letters, 2014 - ACS Publications
… The use of N-Boc-4-iodopiperidine in place of the corresponding bromide allowed the reaction to be carried out at 40 C, and the formation of side products was significantly diminished. …
Number of citations: 62 pubs.acs.org
J Yin, X Zhang, L Zhao, M Luo, L Guo… - Organic Chemistry …, 2023 - pubs.rsc.org
… Finally, we found that replacing the unsaturated alkenyl sulfone with p-methylthiophenol 15 could lead to hydrogenation with N-Boc-4-iodopiperidine under the electrochemical …
Number of citations: 0 pubs.rsc.org
B Barré, L Gonnard, A Guérinot, J Cossy - Molecules, 2018 - mdpi.com
… In light of these results, the best conditions to obtain 4-phenylpiperidine involve the use of N-Boc 4-iodopiperidine (1 equiv), CoCl 2 (5 mol %), TMCD (6 mol %) and phenylmagnesium …
Number of citations: 9 www.mdpi.com
GA Molander, KM Traister… - The Journal of Organic …, 2015 - ACS Publications
… (8, 10) In our hands, N-Boc-4-iodopiperidine was never observed in the analytical sampling … Additionally, under the developed reductive coupling conditions, N-Boc-4-iodopiperidine in …
Number of citations: 88 pubs.acs.org
S Patel, F Cohen, BJ Dean, K De La Torre… - Journal of medicinal …, 2015 - ACS Publications
… To circumvent an alkene reduction, Negishi cross coupling of 2,6-dichloro-4-iodopyridine (43) with N-Boc 4-iodopiperidine (50, Scheme 4) provided the intermediate 2,6-…
Number of citations: 77 pubs.acs.org
MH Daniels, G Malojcic, SL Clugston… - Journal of Medicinal …, 2022 - ACS Publications
… Deprotonation with sodium hydride and alkylation with N-Boc-4-iodopiperidine afforded intermediate 49. At this point, base-promoted decarboxylative hydrolysis afforded compound 50, …
Number of citations: 10 pubs.acs.org
X Zhang, C Yang - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
An efficient alkylation method of functionalized alkyl halides under mild nickel‐catalyzed C(sp 3 )C(sp 2 ) Suzuki cross‐coupling conditions is described. The features of this approach …
Number of citations: 43 onlinelibrary.wiley.com
C Despiau - 2013 - eprints.soton.ac.uk
… A nickel-catalysed Kumada cross coupling reaction has been developed by Vechorkin et al. and allows the coupling of N-Boc-4-iodopiperidine to aromatic Grignard reagents.Finally, …
Number of citations: 2 eprints.soton.ac.uk
KA Johnson - 2019 - asset.library.wisc.edu
… N-Boc-4-iodopiperidine was purchased from Combi-blocks and used as received. (Bromomethyl)trimethylsilane was purchased from Gelest and used as received. (2-bromoethoxy)tert-…
Number of citations: 0 asset.library.wisc.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.